molecular formula C9H11F2NO B13220193 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Cat. No.: B13220193
M. Wt: 187.19 g/mol
InChI Key: QQRPHCLIBCXACF-UHFFFAOYSA-N
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Description

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(2,4-difluorophenyl)propan-1-ol.

    Reduction: Formation of 3-amino-1-(2,4-difluorophenyl)propan-1-amine.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-Amino-1-(2,4-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,4-difluorophenyl)propan-1-ol
  • 3-Amino-2-(2,4-difluorophenyl)propan-1-ol hydrochloride

Uniqueness

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including an amino group, a hydroxyl group, and a difluorophenyl substituent. These functional groups contribute to its biological activity through various mechanisms, making it a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism can be summarized as follows:

  • Hydrogen Bonding: The amino and hydroxyl groups form hydrogen bonds with active sites on target proteins.
  • Hydrophobic Interactions: The difluorophenyl group engages in hydrophobic interactions, facilitating binding to lipid membranes or hydrophobic pockets in proteins.
  • Modulation of Enzyme Activity: These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as inhibition or activation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties indicate it may inhibit pro-inflammatory cytokines.
  • Neuroprotective Effects: Its ability to stabilize microtubules has been explored in the context of neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several strains, demonstrating its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

In vitro studies have shown that this compound reduces the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which it may exert anti-inflammatory effects.

Neuroprotective Effects

Research involving transgenic mouse models for tauopathies demonstrated that treatment with this compound led to improved cognitive function and reduced tau pathology. The compound's ability to stabilize microtubules was highlighted as a key factor in its neuroprotective properties.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-Amino-3-(2,4-difluorophenyl)propan-1-olSimilar structure; different substitutionAntimicrobial and anti-inflammatory
3-Amino-2-(2,4-difluorophenyl)propan-1-olDifferent position of amino groupNeuroprotective effects
3-Amino-1-(3,4-difluorophenyl)propan-1-olVariation in fluorine substitutionCytotoxic effects on cancer cells

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-amino-1-(2,4-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

QQRPHCLIBCXACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCN)O

Origin of Product

United States

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